![molecular formula C14H13ClO2S B14328920 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol CAS No. 109074-50-2](/img/structure/B14328920.png)
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol is an organic compound that features a phenol group substituted with a 4-chlorophenoxyethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol typically involves the reaction of 4-chlorophenol with 2-chloroethyl phenyl sulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
科学的研究の応用
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorophenoxyethylthio group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}quinazoline
- 2,4-Disubstituted thiazoles
- 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid
Uniqueness
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenol group allows for hydrogen bonding, while the chlorophenoxyethylthio group provides hydrophobic interactions, making it a versatile compound for various applications.
特性
CAS番号 |
109074-50-2 |
|---|---|
分子式 |
C14H13ClO2S |
分子量 |
280.8 g/mol |
IUPAC名 |
4-[2-(4-chlorophenoxy)ethylsulfanyl]phenol |
InChI |
InChI=1S/C14H13ClO2S/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8,16H,9-10H2 |
InChIキー |
SZPFFCJMPDEHAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)SCCOC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

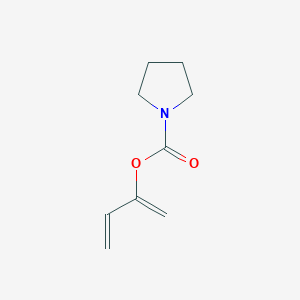
![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
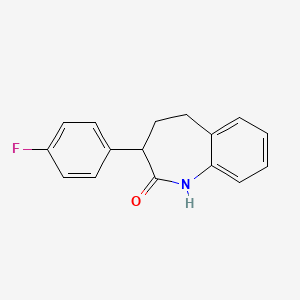
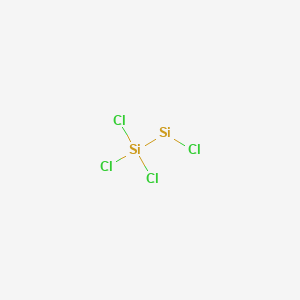
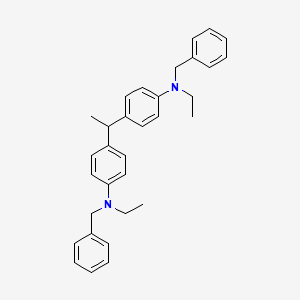
![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
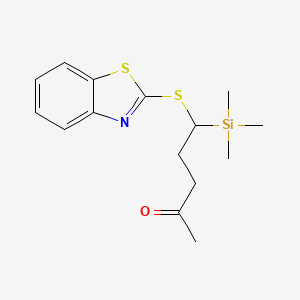
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
